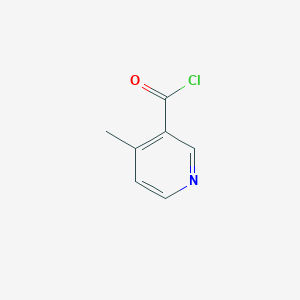

4-甲基烟酰氯

描述

4-Methylnicotinoyl chloride is a chemical compound that is related to the family of nicotinic acid derivatives. It is an intermediate that can be used in the synthesis of various organic molecules, including pharmaceuticals and coenzyme inhibitors. The compound is characterized by the presence of a chloride group attached to the nicotinic acid structure, which is modified by the addition of a methyl group at the 4-position of the pyridine ring.

Synthesis Analysis

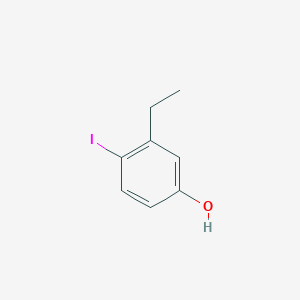

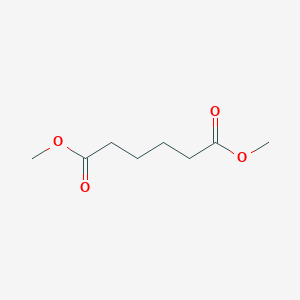

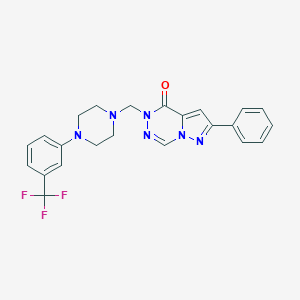

The synthesis of derivatives of 4-methylnicotinoyl chloride has been explored in several studies. For instance, the synthesis of 4-methylnicotinamide adenine dinucleotide, a modified coenzyme, from a related pyridinium chloride derivative is described, highlighting its potential as a cofactor in metabolic processes related to neoplastic cells . Another study focuses on the synthesis of 1-(4-Methylphenyl) ethylnicotinate, which involves the reduction of 4-methyl acetophenone to 1-(4-Methylphenyl) ethanol, followed by the preparation of nicotinoyl chloride from nicotinic acid, and subsequent reaction to form the final product . Additionally, the synthesis of 5-substituted derivatives of 4-methylnicotinonitrile is reported, using 4-methyl-5-vinylnicotinonitrile as a starting material and employing methods such as ozonization-reduction, chlorination, and Wittig-reaction .

Molecular Structure Analysis

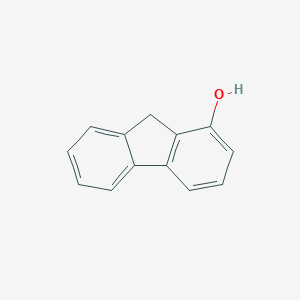

The molecular structure of 4-methylnicotinoyl chloride derivatives can be characterized using various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques confirm the identity and purity of the synthesized compounds and provide detailed information about the molecular framework, including the position of the methyl group and the presence of other substituents on the pyridine ring .

Chemical Reactions Analysis

4-Methylnicotinoyl chloride and its derivatives participate in a variety of chemical reactions. For example, the modified coenzyme 4-methylnicotinamide adenine dinucleotide is capable of undergoing chemical 1,4-reduction and can bind to specific enzymes, acting as a competitive inhibitor to nicotinamide adenine dinucleotide in certain biochemical pathways . The synthesis of 1-(4-Methylphenyl) ethylnicotinate demonstrates the reactivity of nicotinoyl chloride in esterification reactions . The creation of 5-substituted derivatives of 4-methylnicotinonitrile showcases the compound's versatility in reactions such as ozonization and Wittig-reaction, which are useful in the synthesis of pyridine-type alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylnicotinoyl chloride derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in chemical synthesis and pharmaceutical development. The high purity of the synthesized compounds, as well as their yields, are critical for their practical use in further chemical transformations and biological studies .

科学研究应用

化学结构和光谱研究:使用X射线衍射、傅立叶变换红外光谱、拉曼光谱、1H和13C核磁共振光谱等各种技术分析了与4-甲基烟酰氯相关化合物的结构特性。这些研究有助于理解这些化合物的分子相互作用和结构特征 (Szafran, Koput, Dega-Szafran, & Katrusiak, 2006)。

新化合物的合成:研究表明使用4-甲基烟酰氯合成了新的化学实体,如甲基4-异烟酰胺基苯甲酸酯。这展示了它在有机合成中的前体作用 (Zhang & Zhao, 2010)。

生物化学和药理学潜力:4-甲基烟酰氯已被用于合成改性辅酶,展示了其在生物化学和药理学研究中的潜在应用 (Jarman & Searle, 1972)。

害虫管理研究:4-甲基烟酰氯的衍生物甲基异烟酸酯已被研究用于害虫管理。它被研究其对农业中常见害虫蓟的行为影响 (Teulon et al., 2017)。

环境影响研究:已研究了相关有机锡化合物的环境存在和影响,包括4-甲基烟酰氯的衍生物。这项研究对于了解这些化学品的环境分布和潜在风险至关重要 (Mersiowsky, Brandsch, & Ejlertsson, 2001)。

蛋白质荧光研究:已对N'-甲基烟酰胺氯化物等化合物进行研究,以了解蛋白质中荧光猝灭的情况,这对生物化学和分子生物学研究具有重要意义 (Holmes & Robbins, 1974)。

化学合成优化:研究重点放在改进4-甲基烟酰氯的衍生物合成过程上,突出了该化合物在化学制造和研究中的重要性 (Chunxin, 2009)。

细胞毒性和DNA研究:对4-甲基烟酰氯的衍生物的细胞毒性和DNA拓扑异构酶抑制活性进行了研究,有助于理解它们潜在的治疗应用 (Li et al., 2004)。

微生物代谢研究:已进行了类似于4-甲基烟酰氯的化合物的微生物代谢研究,为了解这些化学品的环境和生物过程提供了见解 (Wright & Cain, 1969)。

属性

IUPAC Name |

4-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQJZTXYHZLWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625337 | |

| Record name | 4-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyridine-3-carbonyl chloride | |

CAS RN |

155136-54-2 | |

| Record name | 4-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

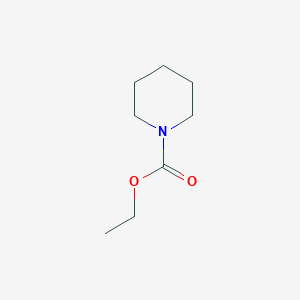

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

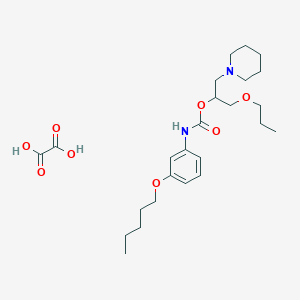

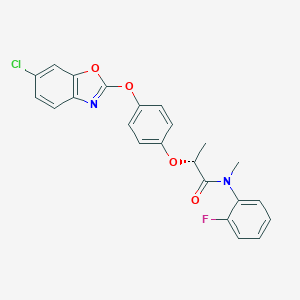

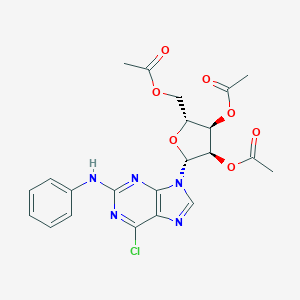

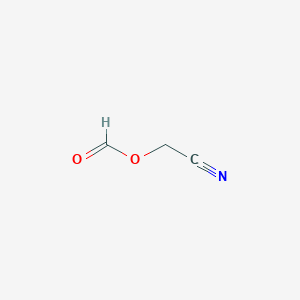

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。